molecular formula C13H16O B13903707 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

Cat. No.: B13903707
M. Wt: 188.26 g/mol
InChI Key: IHEXFCGHOBJWHF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a bicyclic organic compound featuring a partially hydrogenated s-indacene core with a methyl group at position 2 and a hydroxyl group at position 1. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.27 g/mol. However, detailed physicochemical or toxicological data for this compound remain scarce in publicly available literature.

Properties

IUPAC Name

2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)13(8)14/h6-8,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEXFCGHOBJWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

General Synthetic Strategy

The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol typically involves:

  • Construction of the indane or indacenone core,
  • Introduction of methyl substituents at the 2-position,
  • Reduction of the ketone or related functionalities to the corresponding alcohol,
  • Control of stereochemistry and purity through careful reaction conditions and purification.

Detailed Synthetic Procedures

Starting Material Preparation and Halogenation

A common precursor is 2,2-dimethyl-1,2,3,5-tetrahydro-s-indacene or related indanone derivatives. For example, 2-bromo-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can be prepared by bromination of the corresponding indanone under controlled acidic conditions, followed by extraction and purification steps involving dichloromethane and drying agents such as sodium sulfate.

The bromination is often conducted at low temperatures (e.g., 0 °C to -78 °C) to control regioselectivity and avoid overbromination. For instance, a suspension cooled to -78 °C was treated with trimethylborate, stirred at room temperature, and refluxed to facilitate boronic acid ester formation, which was subsequently hydrolyzed by acid addition at low temperature.

Reduction of Ketone to Alcohol

Reduction of the ketone group in the indacenone intermediate to the corresponding alcohol is commonly achieved using sodium borohydride (NaBH4) under mild conditions. For example, NaBH4 was added portion-wise at 0 °C to a solution of the ketone in methanol or dichloromethane, and the reaction mixture was stirred overnight to ensure complete reduction.

After reduction, the mixture is acidified (pH ~1) to quench excess reducing agent and facilitate extraction of the alcohol product with organic solvents such as dichloromethane or ethyl acetate. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by column chromatography or recrystallization.

Dehydration and Cyclization

In some synthetic routes, dehydration of the alcohol intermediate is performed to form an alkene intermediate, which can then undergo cyclization to form the hexahydro-s-indacen-1-ol framework. This step is catalyzed by acid catalysts such as para-toluenesulfonic acid (pTsOH) under reflux with Dean-Stark apparatus to remove water and drive the reaction forward.

The dehydration step typically involves refluxing the alcohol in toluene with pTsOH for 15 minutes to 1 hour, followed by cooling and purification through silica gel chromatography and distillation under reduced pressure to obtain the desired product in high yield.

Representative Reaction Scheme

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Bromination with Br2, AlCl3, 0 °C 2-Bromo-hexahydro-s-indacen-1-one 69 Controlled halogenation, low temperature
2 Reduction with NaBH4, 0 °C to RT 2-Bromo-hexahydro-s-indacen-1-ol 81 Mild reduction, overnight stirring
3 Dehydration with pTsOH, reflux in toluene 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol 90 Acid-catalyzed dehydration

Analytical Data and Characterization

The synthesized 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is characterized by:

  • [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to aromatic and aliphatic protons, including methyl groups at δ ~1.17 ppm (singlet, 6H) and characteristic multiplets for the hexahydro ring protons.
  • [^13C NMR Spectroscopy](pplx://action/followup): Carbon resonances consistent with the indacenol structure, including quaternary carbons and methyl carbons at δ ~25 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks matching the calculated molecular weight for C12H16O, confirming the molecular formula.
  • Melting Point and Physical State: Typically obtained as a colorless liquid or off-white solid depending on purification method.

Comparative Analysis of Preparation Methods

Aspect Method A (Patent WO2020043815) Method B (RSC Publication) Method C (ACS Med Chem Lett.)
Starting Material 2,2-Dimethyl-1,2,3,5-tetrahydro-s-indacene 4-Bromo-2-isobutylindan-1-one 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Key Reagents Trimethylborate, HCl, Na2SO4 NaBH4, pTsOH, AlCl3 NaBH4, Pd/C hydrogenation
Reaction Conditions -78 °C to reflux, acid hydrolysis 0 °C to RT, reflux with Dean-Stark 0 °C to RT, hydrogen atmosphere
Yield Up to 93% for intermediate steps 81-90% for reduction and dehydration 80-97% for reduction and purification
Purification Techniques Extraction, silica gel chromatography, distillation Silica gel chromatography, distillation Column chromatography
Advantages High yield, scalable Mild conditions, well-characterized High purity, detailed characterization

Chemical Reactions Analysis

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1. Comparative Analysis of s-Indacene and Indole Derivatives

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Substituents Potential Applications
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol - C₁₃H₁₆O 188.27 Hydroxyl, Methyl 1-OH, 2-CH₃ Pharmaceuticals, Catalysis
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ 189.21 Indole, Acetic acid 3-CH₂COOH, 6-CH₃ Biochemical probes
2-Methyl-s-indacen-4-amine - C₁₂H₁₅N 173.25 Amine, Methyl 4-NH₂, 2-CH₃ Drug development
2-(Methoxymethyl)-4-nitro-s-indacene - C₁₄H₁₆N₂O₃ 260.29 Methoxymethyl, Nitro 2-CH₂OCH₃, 4-NO₂ Energetic materials

Research Findings and Limitations

  • Hydrogen-Bonding Capacity: The hydroxyl group in the target compound may improve solubility in polar solvents (e.g., ethanol, water) compared to methyl- or nitro-substituted analogues.
  • Bioactivity Potential: Indole derivatives like 2-(6-Methyl-1H-indol-3-yl)acetic acid are often bioactive, but the target compound’s bicyclic framework might favor applications in materials science or asymmetric catalysis.
  • Data Gaps : Experimental data on the target compound’s synthesis, stability, and toxicity are absent in the reviewed evidence, necessitating further research.

Notes

Structural Comparisons : Differences in functional groups and substituent positions significantly alter physicochemical and biological properties.

Evidence Limitations : The analysis relies on structural inferences due to sparse experimental data for the target compound.

Research Directions : Prioritize synthesis optimization, solubility studies, and toxicity profiling to validate theoretical comparisons.

Biological Activity

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol (CAS No. 64666-42-8) is a bicyclic compound with a unique structure that has garnered attention in various fields of biological research. Its molecular formula is C13H16OC_{13}H_{16}O, and it possesses several interesting biological activities that make it a subject of study in pharmacology and medicinal chemistry.

The compound exhibits the following chemical properties:

PropertyValue
Molecular Weight196.27 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)2.12
H-bond Donors/Acceptors1 / 1

These properties suggest good bioavailability and potential for interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol exhibit significant antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods have shown that these compounds can effectively neutralize free radicals, which are implicated in oxidative stress and various diseases .

Antimicrobial Properties

In studies assessing antimicrobial activity, derivatives of this compound have demonstrated effectiveness against various bacterial strains. For instance, in vitro tests showed inhibition of growth for Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds related to 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol have been explored for their anti-inflammatory properties. They can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in conditions such as arthritis and neurodegenerative diseases .

Study on Antioxidant Capacity

A recent study evaluated the antioxidant capacity of several indene derivatives using the DPPH assay. The results indicated that 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol showed a significant reduction in DPPH radical concentration compared to control samples. This suggests its potential application as a natural antioxidant in food preservation or therapeutic contexts .

Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

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